Mercaptopurine disulfide

Description

Properties

IUPAC Name |

6-(7H-purin-6-yldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNKLXSTZWVSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198084 | |

| Record name | Mercaptopurine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49808-20-0 | |

| Record name | Mercaptopurine disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(6-purinyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine,6'-dithiobis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercaptopurine disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-disulfanediylbis(9H-purine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCAPTOPURINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mercaptopurine Disulfide: Structure, Synthesis, and Analysis

Abstract: This technical guide provides a comprehensive overview of Mercaptopurine disulfide, also known as 6,6'-dithiobis(9H-purine). It is primarily recognized as a significant impurity and oxidative metabolite of the therapeutic agent 6-mercaptopurine (6-MP). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical structure, synthesis, physicochemical properties, and analytical methodologies. The guide emphasizes the causality behind experimental procedures and provides validated protocols to ensure scientific integrity.

Introduction: The Significance of a Metabolite

6-mercaptopurine (6-MP) is a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its efficacy is intrinsically linked to its metabolism, which follows both anabolic pathways to produce active cytotoxic thioguanine nucleotides and catabolic pathways that lead to inactive metabolites.[3] Mercaptopurine disulfide emerges from the oxidative catabolism of 6-MP. The presence of a sulfhydryl group in the 6-MP molecule makes it susceptible to oxidation, leading to the formation of this disulfide.[4] Understanding the chemical nature and behavior of Mercaptopurine disulfide is crucial for several reasons:

-

Drug Purity and Stability: As a primary impurity, its quantification is essential for the quality control of 6-mercaptopurine formulations.

-

Pharmacokinetics: Its formation in vivo can influence the bioavailability and therapeutic efficacy of the parent drug.

-

Toxicology: Characterizing impurities is a critical aspect of drug safety assessment.

This guide delves into the core chemical and analytical aspects of Mercaptopurine disulfide, providing a robust resource for its study and management.

Chemical Structure and Physicochemical Properties

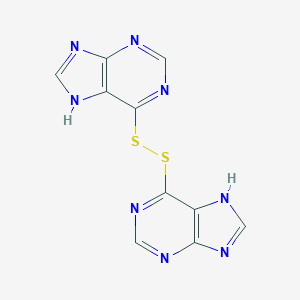

Mercaptopurine disulfide is a symmetrical molecule formed by the joining of two 6-mercaptopurine units via a disulfide bond at the 6-position of the purine ring.

Chemical Identity

| Property | Value | Reference(s) |

| Systematic Name | 6,6'-dithiobis(9H-purine) | |

| Synonyms | 6,6'-Dithiodi-9H-purine, Bis(6-purinyl) disulfide | |

| CAS Number | 49808-20-0 | |

| Molecular Formula | C₁₀H₆N₈S₂ | [5] |

| Molecular Weight | 302.34 g/mol | [5] |

| Appearance | Yellow to dark yellow solid | |

| SMILES | c1nc(SSc2ncnc3[nH]cnc23)c2nc[nH]c2n1 | [5] |

| InChI Key | ULNKLXSTZWVSJH-UHFFFAOYSA-N | [5] |

Structural Diagram

Caption: Chemical structure of Mercaptopurine disulfide.

Synthesis and Purification

Mercaptopurine disulfide is typically synthesized by the controlled oxidation of 6-mercaptopurine. The choice of oxidizing agent and reaction conditions is critical to ensure a high yield and purity of the disulfide while minimizing the formation of over-oxidized products such as the corresponding sulfinic and sulfonic acids.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of Mercaptopurine disulfide.

Detailed Synthesis Protocol

This protocol is adapted from a validated method for the synthesis of Mercaptopurine disulfide.[4]

Materials:

-

6-Mercaptopurine (6-MP)

-

Phosphate buffer (pH 7.6)

-

Iodine

-

Deionized water

-

85% Ethanol

Procedure:

-

Dissolution: Dissolve 1.0 g (6.6 mmol) of 6-mercaptopurine in 600 cm³ of hot phosphate buffer (pH 7.6). The slightly alkaline pH is crucial as it deprotonates the thiol group, forming the more reactive thiolate anion, which is readily oxidized.

-

Oxidation: While stirring the solution constantly, add 6 cm³ of an aqueous iodine solution (3.2 mmol) dropwise over 5 minutes. Iodine is a mild oxidizing agent suitable for forming disulfide bonds without significant over-oxidation. The stoichiometry is important; approximately a 2:1 molar ratio of 6-MP to I₂ is required.

-

Precipitation and Isolation: The resulting precipitate of Mercaptopurine disulfide is collected by filtration.

-

Washing: The filtered solid is washed with deionized water until the filtrate is free of buffer salts. This can be checked by monitoring the pH or conductivity of the washings.

-

Purification: The crude product is recrystallized from 85% ethanol to yield the purified Mercaptopurine disulfide. Recrystallization is a critical step to remove any unreacted 6-mercaptopurine and other impurities.

Spectroscopic Characterization

The structural elucidation of Mercaptopurine disulfide is achieved through a combination of spectroscopic techniques. While detailed spectra are often proprietary to commercial suppliers, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the purine ring protons. Due to the symmetry of the molecule, the signals for both purine moieties will be equivalent.

-

¹³C NMR: The carbon NMR will display resonances for the carbon atoms of the purine rings. The C-S carbon signal would be of particular interest and would differ significantly from the corresponding signal in 6-mercaptopurine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ should be observed at m/z 302.34. Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=N stretching vibrations of the purine ring system. The absence of a prominent S-H stretching band (typically around 2550-2600 cm⁻¹) and the presence of a weak S-S stretching band (around 400-500 cm⁻¹) would be indicative of disulfide bond formation.

Biological Context and Stability

Role as a Metabolite and Impurity

Mercaptopurine disulfide is primarily considered an inactive catabolite of 6-mercaptopurine. The in vivo oxidation of 6-MP can occur enzymatically, for instance, mediated by xanthine oxidase, or non-enzymatically.[4] Its formation represents a pathway that diverts the parent drug from its intended anabolic activation to cytotoxic nucleotides. Therefore, the extent of its formation can impact the therapeutic outcome of 6-mercaptopurine treatment.

Caption: Simplified metabolic context of Mercaptopurine disulfide.

Stability and Degradation

Mercaptopurine disulfide exhibits limited stability in aqueous solutions, particularly under acidic or basic conditions. It can undergo a disproportionation reaction to regenerate 6-mercaptopurine and purine-6-sulfinic acid.[4]

Degradation Studies:

-

In acidic solution (0.1 M HCl in 1:1 methanol/water): The disulfide decomposes, and the rate of decomposition can be monitored over time.[4]

-

In basic solution (0.1 M NaOH in 1:1 methanol/water): Decomposition to 6-mercaptopurine occurs rapidly.[4]

These stability characteristics are important for the development of analytical methods and for understanding its persistence in biological systems and pharmaceutical formulations.

Analytical Methodologies

Accurate quantification of Mercaptopurine disulfide, especially in the presence of its parent compound, is essential for quality control and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the separation and quantification of Mercaptopurine disulfide from 6-mercaptopurine and other related substances.[4][6]

A Self-Validating HPLC Protocol:

-

Chromatographic System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is typically used for the separation of purine analogs.

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) is employed. The pH of the mobile phase is a critical parameter to control the retention and peak shape of the analytes.

-

Detection: UV detection at a wavelength where both 6-mercaptopurine (e.g., 323 nm) and Mercaptopurine disulfide (e.g., 289 nm) have significant absorbance allows for their simultaneous monitoring.[4]

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and limits of detection and quantification according to standard guidelines. The use of an internal standard, such as theophylline, can improve the precision of the method.[4]

UV Spectrophotometry

For monitoring the kinetics of decomposition or formation of Mercaptopurine disulfide in the absence of significant interfering substances, UV spectrophotometry can be a simpler alternative to HPLC. By measuring the absorbance at the respective λmax of Mercaptopurine disulfide (around 289 nm) and 6-mercaptopurine (around 323 nm), their concentrations can be determined.[4] However, this method lacks the specificity of HPLC and is only suitable for relatively clean systems.

Conclusion

Mercaptopurine disulfide is a chemically and biologically significant molecule, primarily due to its relationship with the therapeutic agent 6-mercaptopurine. This guide has provided a detailed overview of its chemical structure, a validated synthesis protocol, and an outline of its spectroscopic characterization. Furthermore, its role as a metabolite and its inherent instability have been discussed, alongside robust analytical methods for its quantification. For researchers and professionals in the pharmaceutical sciences, a thorough understanding of this compound is indispensable for ensuring the quality, safety, and efficacy of 6-mercaptopurine-based therapies.

References

- Jelińska, A., & Zajac, M. (2000). Determination of 6-mercaptopurine disulfide by HPLC and UV methods. Acta Poloniae Pharmaceutica, 57(4), 279-282.

-

Wikipedia. (2024). Mercaptopurine. Retrieved from [Link]

- Miron, T., Wilchek, M., Shvidel, L., Berrebi, A., & Arditti, F. D. (2012). S-allyl derivatives of 6-mercaptopurine are highly potent drugs against human B-CLL through synergism between 6-mercaptopurine and allicin. Leukemia research, 36(12), 1536–1540.

-

Patsnap Synapse. (2024). What is Mercaptopurine used for? Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mercaptopurine? Retrieved from [Link]

- Google Patents. (1957). Method of making 6-mercaptopurine.

- Amini, H., & Ghassempur, A. (2015). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Iranian journal of pharmaceutical research : IJPR, 14(4), 1137–1148.

-

Pharmacology of Mercaptopurine (6 MP) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025, January 17). YouTube. Retrieved from [Link]

- Dervieux, T., Chu, Y., Su, Y., Pui, C. H., Evans, W. E., & Relling, M. V. (2002). Improved HPLC quantification of 6-mercaptopurine metabolites in red blood cells. Molecular diagnosis : a journal devoted to the understanding of human disease through the clinical application of molecular biology, 6(4), 269–277.

- Wong, S. H. Y. (Ed.). (2001). Analytical Methods for Therapeutic Drug Monitoring and Toxicology. John Wiley & Sons.

- Ahmed, S. A., & Elgendy, H. S. (2014). Synthesis of some new purine and mercaptopurine analogues as antimetabolites. International Journal of Advanced Research, 2(5), 1-10.

-

PubChem. (n.d.). Mercaptopurine disulfide. Retrieved from [Link]

- Dervieux, T., & Boulieu, R. (1998). Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay. Clinical chemistry, 44(12), 2511–2515.

- Mohammed, M. H., & Taher, A. T. (2012). Synthesis of new two derivatives of 6-mercaptopurine (6MP) 6-[5-pyridine-4-yl-1, 2, 3, 4-oxadiazole-2-yl)dithiol]-9H-purine (38) and 9H-purine-6-yl-benzyldithiocarbamate (45) with cytotoxicity results from the National Cancer Institute's anticancer drug screen. International Journal of Pharmaceutical Sciences and Research, 3(8), 1000-1009.

-

precisionFDA. (n.d.). MERCAPTOPURINE DISULFIDE. Retrieved from [Link]

- Wang, Y., Zhang, Y., Zhang, J., Wang, Y., & Li, Y. (2021). Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. International journal of nanomedicine, 16, 1145–1158.

-

Synthesis of Mercaptopurine | Mechanism of Action | BP 501T | L~13. (2020, August 29). YouTube. Retrieved from [Link]

- Huguet, R., & Samonig, M. (n.d.). Disulfide Bond Identifiation of Biotherapeutic Proteins Using Various Fragmentation Techniques Available on an Orbitrap Fusion T. Thermo Fisher Scientific.

- Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Lee, A. C., & Hinds, T. D. (2016). The GC-MS chromatogram and mass spectra of the treated 6-mercaptopurine.

- Smaranda, C., Gavrilescu, M., & Tofan, L. (2019). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Materials (Basel, Switzerland), 12(18), 2955.

-

SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. (2019, May 28). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. Retrieved from [Link]

- The Royal Society of Chemistry. (2022). Copy of 1H NMR and 13C NMR spectra.

- Jelińska, A. (2000). Stability of ribosilo-6-methylmercaptopurine in aqueous solutions. Acta poloniae pharmaceutica, 57(4), 277–280.

- Japanese Pharmacopoeia. (n.d.). Mercaptopurine.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Chromatography Today. (n.d.). Separation of oligonucleotides modified with disulfides. Retrieved from [Link]

- Pandkia, H., Lucier, B. E. G., & Schurko, R. W. (2021). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal growth & design, 21(11), 6333–6346.

-

Jack Westin. (n.d.). Separation And Purification Of Peptides And Proteins. Retrieved from [Link]

Sources

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. What is Mercaptopurine used for? [synapse.patsnap.com]

- 3. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. GSRS [precision.fda.gov]

- 6. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Mercaptopurine Disulfide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of mercaptopurine disulfide, also known as 6,6'-dithiobis(9H-purine). 6-Mercaptopurine (6-MP) is a crucial immunosuppressive drug and a chemotherapeutic agent. Its disulfide derivative is of significant interest as a metabolite and an impurity. This document details a robust synthesis protocol, explains the underlying chemical principles, and outlines a suite of analytical techniques for the thorough characterization of the synthesized compound. This guide is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically grounded understanding of mercaptopurine disulfide.

Introduction

6-Mercaptopurine (6-MP) is a purine analogue that functions as an antimetabolite, interfering with nucleic acid synthesis.[1] It is widely utilized in the treatment of acute lymphoblastic leukemia and has applications in managing autoimmune diseases.[2] The metabolic fate of 6-MP is complex, involving pathways of phosphoribosylation, oxidation, and methylation.[3] One of the oxidative transformations 6-MP can undergo is the formation of its disulfide, 6,6'-dithiobis(9H-purine).[4] Understanding the synthesis and properties of this disulfide is critical for several reasons:

-

It is a known impurity in 6-mercaptopurine drug formulations.[5]

-

It is a product of the oxidative degradation of 6-MP.

-

It serves as a reference standard for analytical method development and validation.

This guide provides a detailed methodology for the synthesis of mercaptopurine disulfide via the iodine-mediated oxidation of 6-mercaptopurine. Furthermore, it presents a comprehensive characterization workflow to ensure the identity, purity, and structural integrity of the synthesized product.

Synthesis of Mercaptopurine Disulfide

Principle of the Synthesis

The synthesis of mercaptopurine disulfide from 6-mercaptopurine is an oxidative coupling reaction. The thiol group (-SH) of two 6-mercaptopurine molecules is oxidized to form a disulfide bond (-S-S-). Various oxidizing agents can achieve this transformation. A common and effective method utilizes iodine (I₂) in a buffered aqueous solution.[4] The reaction proceeds readily under mild conditions, yielding the disulfide as a precipitate.

The choice of a phosphate buffer at a pH of 7.6 is strategic. It maintains a pH that facilitates the deprotonation of the thiol group, increasing its nucleophilicity and susceptibility to oxidation, while also ensuring the stability of the purine ring system.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of mercaptopurine disulfide.

Caption: Workflow for the synthesis and purification of mercaptopurine disulfide.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a well-established method for the synthesis of mercaptopurine disulfide.[4]

Materials and Reagents:

-

6-Mercaptopurine (6-MP) monohydrate

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Sodium hydroxide (NaOH)

-

Iodine (I₂)

-

Potassium iodide (KI)

-

Ethanol (95%)

-

Deionized water

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Buchner funnel and filter paper

-

pH meter

-

Recrystallization apparatus

Procedure:

Part A: Preparation of Solutions

-

Phosphate Buffer (pH 7.6): Prepare a phosphate buffer solution by dissolving appropriate amounts of KH₂PO₄ in deionized water and adjusting the pH to 7.6 with a solution of NaOH.

-

Iodine Solution: Prepare a solution of iodine by dissolving I₂ and a molar excess of KI in deionized water. The KI is necessary to increase the solubility of I₂ in water through the formation of the triiodide ion (I₃⁻).

Part B: Synthesis

-

Dissolve 1.0 g of 6-mercaptopurine in 600 cm³ of the hot phosphate buffer (pH 7.6).[4] Constant stirring is required to facilitate dissolution.

-

While stirring, add 6 cm³ of the aqueous iodine solution dropwise over a period of 5 minutes.[4]

-

A yellow precipitate of mercaptopurine disulfide will form immediately.[5]

-

Continue stirring the mixture for an additional 30 minutes at room temperature to ensure the completion of the reaction.

Part C: Purification

-

Filter the resulting precipitate using a Buchner funnel.[4]

-

Wash the precipitate thoroughly with deionized water to remove any residual buffer salts and unreacted iodine.[4]

-

Recrystallize the crude product from 85% ethanol to obtain a purified, crystalline product.[4]

-

Dry the purified mercaptopurine disulfide in a vacuum oven at a temperature not exceeding 60°C.

Characterization of Mercaptopurine Disulfide

A multi-faceted approach is essential for the unambiguous characterization of the synthesized mercaptopurine disulfide.

Physical Properties

The synthesized compound should be a yellow to dark yellow crystalline solid.[5]

| Property | Expected Value |

| Molecular Formula | C₁₀H₆N₈S₂[6] |

| Molecular Weight | 302.34 g/mol [5] |

| Appearance | Yellow to dark yellow solid[5] |

| Melting Point | Decomposes above 300°C |

Spectroscopic and Analytical Techniques

4.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for monitoring the reaction and confirming the identity of the product. 6-mercaptopurine and its disulfide have distinct absorption maxima. In acidic solution, mercaptopurine disulfide exhibits a characteristic maximum absorbance (λmax) at approximately 289 nm, which can be used to differentiate it from 6-mercaptopurine, which has a λmax around 323 nm under similar conditions.[4]

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of mercaptopurine disulfide is expected to show characteristic peaks for N-H, C=N, and C-N stretching vibrations within the purine ring. The absence of a prominent S-H stretching band (typically around 2550-2600 cm⁻¹) and the potential presence of a weak S-S stretching band (around 400-500 cm⁻¹) would support the formation of the disulfide bond.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons on the purine rings. The chemical shifts of these protons will be influenced by the formation of the disulfide bond.

-

¹³C NMR: The spectrum will provide information about the carbon skeleton of the molecule. The chemical shift of the carbon atom attached to the sulfur (C6) is particularly diagnostic of disulfide bond formation.[7]

4.2.4. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. For mercaptopurine disulfide (C₁₀H₆N₈S₂), the expected exact mass is approximately 302.0157 Da.[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation techniques such as electron transfer dissociation (ETD) can be particularly useful for cleaving the disulfide bond and confirming the connectivity.[9]

4.2.5. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized mercaptopurine disulfide. A reversed-phase HPLC method can be developed to separate the disulfide from the starting material (6-mercaptopurine) and any other impurities.[4] The purity is determined by calculating the peak area percentage of the main component.

Safety Precautions

-

6-Mercaptopurine is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[2]

-

Work in a well-ventilated fume hood to avoid inhalation of the powdered compounds.

-

Iodine is corrosive and can cause stains. Handle it with care.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of mercaptopurine disulfide. By following the outlined procedures for synthesis and employing the recommended analytical techniques for characterization, researchers can confidently produce and validate this important compound. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471826, Mercaptopurine disulfide. Retrieved from [Link]

-

Polish Pharmaceutical Society. (n.d.). ISSN 0001-6837. Retrieved from [Link]

-

Gpatindia. (2020, January 6). 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photo-oxidation of 6-mercaptopurine in aqueous solution. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra for HDS before and after sorption of mercaptopurine (top) and spectrum for pure drug (bottom). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 667490, 6-Mercaptopurine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme showing oxidative hydroxylation of 6-mercaptopurine to 6-thioxanthine to 6-thiouric acid. Retrieved from [Link]

-

precisionFDA. (n.d.). MERCAPTOPURINE DISULFIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, April 25). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Retrieved from [Link]

- Google Patents. (n.d.). Method of making 6-mercaptopurine.

-

MP Biomedicals. (n.d.). 6-Mercaptopurine monohydrate, 25 g. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme showing oxidative hydroxylation of 6-mercaptopurine to 6-thioxanthine to 6-thiouric acid by xanthine oxidase (XO). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay. Retrieved from [Link]

-

MDPI. (n.d.). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Retrieved from [Link]

-

YouTube. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (2012, August 6). (PDF) SYNTHESIS OF NEW TWO DERIVATIVES OF 6-MERCAPTOPURINE (6MP) 6-[5-PYRIDINE-4-YL-1, 2, 3, 4-OXADIAZOLE-2-YL)DITHIOL]-9H-PURINE (38) AND 9H-PURINE-6-YL-BENYLDITHIOCARBAMATE (45) WITH CYTOTOXICITY RESULTS. Retrieved from [Link]

-

Mequitazine. (n.d.). Mercaptopurine 603. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 49808-20-0 | Product Name : 6-Mercaptopurine Disulfide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, April 25). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (A) and 13 C NMR (B) spectra of the Me6-MP derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Simultaneous UPLC-MS/MS Determination of 6-mercaptopurine, 6-methylmercaptopurine and 6-thioguanine in Plasma: Application to the Pharmacokinetic Evaluation of Novel Dosage forms in Beagle Dogs. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The synthesis and some biological properties of N-(6-purinyl)peptides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C NMR chemical shifts can predict disulfide bond formation. Retrieved from [Link]

-

ElectronicsAndBooks. (2012, December 6). November 1969 1117 6,6'-DithiobispurinyI Nucleosides1 A number of nucleosides of purine-6-thiol (1) and 2-aminopurine-6-thiol (2). Retrieved from [Link]

Sources

- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Mercaptopurine CAS#: 50-44-2 [m.chemicalbook.com]

- 3. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. 6-Mercaptopurine Disulfide | CymitQuimica [cymitquimica.com]

- 6. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C NMR chemical shifts can predict disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Mercaptopurine Disulfide | LGC Standards [lgcstandards.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to the Mechanism of Action of Mercaptopurine Disulfide in Cancer Cells

Executive Summary

This technical guide provides a comprehensive exploration of the molecular mechanism of action of mercaptopurine disulfide (also known as 6,6'-dithiobis(9H-purine-6-thiol)) in cancer cells. As a disulfide-linked dimer of the well-established antimetabolite 6-mercaptopurine (6-MP), its activity is predicated on its intracellular conversion into its active monomeric form. This document delineates the process of intracellular reductive cleavage, the subsequent complex metabolic activation cascade, the core cytotoxic mechanisms targeting purine synthesis and nucleic acid integrity, and the critical role of pharmacogenetics in predicting patient response and toxicity. Furthermore, we will explore established mechanisms of drug resistance and provide detailed experimental protocols for researchers investigating this class of compounds. This guide is intended for researchers, drug development professionals, and scientists seeking a deep, mechanistically-grounded understanding of thiopurine antimetabolites.

Introduction: The Thiopurine Class and the Role of Mercaptopurine Disulfide

Thiopurine analogues represent a cornerstone in the treatment of various malignancies, particularly acute lymphoblastic leukemia (ALL), as well as autoimmune disorders.[1][2][3] This class of drugs, which includes 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and the prodrug azathioprine, functions by acting as fraudulent purine bases.[4][5] Their structural similarity to endogenous purines like hypoxanthine and guanine allows them to subvert critical metabolic pathways, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][5]

Mercaptopurine disulfide is the dimeric form of 6-MP, where two molecules are joined by a disulfide bridge. It is hypothesized to function as a prodrug, remaining relatively inert until it reaches the highly reducing intracellular environment. The abundance of intracellular thiols, most notably glutathione (GSH), facilitates the cleavage of the disulfide bond, releasing two active 6-mercaptopurine molecules. This intracellular release mechanism forms the basis of its therapeutic action.

Intracellular Activation: From Disulfide Prodrug to Cytotoxic Nucleotides

The journey of mercaptopurine disulfide from an extracellular compound to an active intracellular agent is a multi-step process involving reductive cleavage followed by a complex enzymatic cascade.

Reductive Cleavage of the Disulfide Bond

Upon entering the cell, mercaptopurine disulfide encounters a high concentration of reducing agents. The primary agent responsible for disulfide bond reduction in the cytoplasm is glutathione (GSH). Through a thiol-disulfide exchange reaction, the disulfide bridge is cleaved, yielding two molecules of 6-mercaptopurine and oxidized glutathione (GSSG). This initial activation step is crucial, as the subsequent metabolic machinery acts upon the monomeric 6-MP.

Caption: Intracellular reductive cleavage of Mercaptopurine Disulfide.

The Metabolic Activation and Inactivation of 6-Mercaptopurine

Once released, 6-MP is a substrate for several competing enzymatic pathways that ultimately determine its cytotoxic efficacy and potential for toxicity.[6] The balance between activation and inactivation is critical.

-

Activation Pathway (Anabolism): The primary activation step is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) .[4][7] This enzyme, central to the purine salvage pathway, converts 6-MP into its ribonucleotide form, 6-thioinosine 5'-monophosphate (TIMP).[1][8] TIMP is the first key active metabolite. TIMP is then further metabolized by inosinate dehydrogenase (IMPDH) and other enzymes to form 6-thioguanine nucleotides (TGNs), which are the ultimate cytotoxic agents.[1][9]

-

Inactivation Pathways (Catabolism): 6-MP is subject to two main inactivation pathways:

-

Thiopurine S-methyltransferase (TPMT): This enzyme methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[6][10] TPMT can also methylate TIMP to form 6-methylthioinosine monophosphate (meTIMP), which has some inhibitory activity but is primarily a step towards inactivation.[1]

-

Xanthine Oxidase (XO): This enzyme, predominantly found in the liver, oxidizes 6-MP to 8-hydroxy-6-mercaptopurine and subsequently to inactive 6-thiouric acid, which is then excreted.[4][7] Co-administration of XO inhibitors like allopurinol requires a significant reduction in the 6-MP dose to prevent severe toxicity.[1]

-

Caption: Core metabolic pathways of 6-Mercaptopurine (6-MP).

Core Cytotoxic Mechanisms of Action

The therapeutic effect of mercaptopurine disulfide is mediated by the active metabolites of 6-MP, which disrupt cellular function through two primary mechanisms.

Inhibition of De Novo Purine Synthesis

The active metabolite TIMP and its methylated form, meTIMP, are potent inhibitors of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[5] This enzyme catalyzes the first committed step of the de novo purine synthesis pathway.[7] By blocking this enzyme, the metabolites deplete the intracellular pool of purine nucleotides (adenine and guanine), which are essential for DNA and RNA synthesis. This metabolic starvation preferentially affects rapidly proliferating cancer cells, which have a high demand for nucleic acid precursors.[1][4]

Incorporation into DNA and RNA

The ultimate cytotoxic metabolites, the 6-thioguanine nucleotides (TGNs), are incorporated into both DNA and RNA during replication and transcription.[5][11]

-

Incorporation into DNA (as dTGTP): When incorporated into DNA, 6-thioguanine pairs with thymine as expected. However, during subsequent rounds of replication, it can mispair with thymine instead of cytosine. This mismatch triggers the DNA mismatch repair (MMR) system. The futile cycling of the MMR system, which repeatedly attempts to repair these lesions, can lead to the formation of single- and double-strand breaks, ultimately inducing cell cycle arrest in the S-phase and triggering apoptosis.[1][5]

-

Incorporation into RNA (as TGTP): Incorporation into RNA can alter RNA structure and function, interfering with protein synthesis and other cellular processes.

Pharmacogenetics and Mechanisms of Resistance

Patient-to-patient variability in response and toxicity is a significant clinical challenge. This variability is largely explained by genetic polymorphisms in key metabolic enzymes and by the ability of cancer cells to develop resistance.

The Role of TPMT and NUDT15 Polymorphisms

Genetic variations in the TPMT and NUDT15 genes are the most important predictors of mercaptopurine toxicity.[10][12] Both enzymes are involved in inactivating thiopurine metabolites. Individuals with reduced or absent activity of either enzyme accumulate dangerously high levels of cytotoxic TGNs, leading to severe and potentially fatal myelosuppression.[10][11] Genotyping or phenotyping for these enzymes is now standard practice before initiating thiopurine therapy.[12][13]

| Genotype | Enzyme Activity | Clinical Phenotype | Dosing Recommendation |

| TPMT Wild-Type | Normal | Normal Metabolizer | Start with standard dose. |

| TPMT Heterozygous | Intermediate | Intermediate Metabolizer | Start with a reduced dose (e.g., 30-70% of standard).[6] |

| TPMT Homozygous | Low / Deficient | Poor Metabolizer | Drastically reduce dose (e.g., by 90%) or select alternative drug.[6] |

| NUDT15 Variants | Reduced / Deficient | Poor Metabolizer | Significantly reduce dose, especially in Asian populations where variants are more common.[10] |

Acquired Resistance in Cancer Cells

Cancer cells can develop resistance to mercaptopurine through several mechanisms:

-

Deficiency in HGPRT: The most well-characterized mechanism is the loss or decreased activity of the HGPRT enzyme.[7][14][15] Without sufficient HGPRT, the cell cannot convert 6-MP into its active TIMP form, rendering the drug ineffective.[15]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump 6-MP and its metabolites out of the cell, preventing them from reaching their targets.[16]

-

Increased Alkaline Phosphatase Activity: Some resistant cells show increased levels of membrane-bound alkaline phosphatase, which can dephosphorylate the active mononucleotide TIMP back to its inactive nucleoside form, thioinosine.[7]

Experimental Protocols for Mechanistic Studies

To validate the mechanism of action of mercaptopurine disulfide or related compounds, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Protocol: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol determines the concentration of the drug that inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effect of mercaptopurine disulfide on a cancer cell line (e.g., Jurkat for ALL).

Methodology:

-

Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.[17]

-

Drug Preparation: Prepare a stock solution of mercaptopurine disulfide in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.01 µM to 100 µM).

-

Cell Treatment: Add the drug dilutions to the wells. Include wells with vehicle control (DMSO) and untreated cells (blank). Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol: Quantification of Intracellular Metabolites (UPLC-MS/MS)

This protocol measures the levels of 6-MP and its key metabolites inside the cancer cells.

Objective: To quantify the intracellular conversion of mercaptopurine disulfide to 6-MP, TIMP, and TGNs.

Methodology:

-

Cell Culture and Treatment: Culture a large number of cells (e.g., 10⁷ cells) and treat with a clinically relevant concentration of mercaptopurine disulfide for a specified time (e.g., 24 hours).

-

Cell Lysis and Extraction: Harvest the cells and wash with ice-cold PBS. Lyse the cells and extract the metabolites using a solution of 90% methanol containing an internal standard (e.g., 5-Fluorouracil).[18]

-

Sample Preparation: Sonicate the tubes to ensure complete lysis. Centrifuge to pellet debris. Transfer the supernatant and evaporate to dryness under a stream of nitrogen.[18]

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile).[18]

-

UPLC-MS/MS Analysis: Inject the sample into a UPLC-MS/MS system. Use a suitable column (e.g., C8) and a gradient elution method with mobile phases such as formic acid in water and formic acid in acetonitrile/methanol.[18][19]

-

Detection: Use multiple reaction monitoring (MRM) mode to detect the specific mass transitions for 6-MP, 6-MMP, and a representative TGN (e.g., 6-TGMP).[18]

-

Quantification: Quantify the metabolites by comparing their peak areas to those of a standard curve prepared with known concentrations of each analyte.

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

Mercaptopurine disulfide acts as an intracellularly-activated prodrug, releasing 6-mercaptopurine, which then undergoes a complex metabolic activation to exert its cytotoxic effects. Its mechanism is multifaceted, involving the potent inhibition of de novo purine synthesis and the induction of DNA damage through incorporation of thioguanine nucleotides into the genome. The clinical efficacy and toxicity of this compound class are heavily influenced by the pharmacogenetic landscape of the patient, particularly the status of the TPMT and NUDT15 enzymes. Understanding the mechanisms of acquired resistance, such as the downregulation of HGPRT or upregulation of efflux pumps, is critical for overcoming treatment failure. Future research should focus on designing novel thiopurine derivatives that can bypass these resistance mechanisms or developing combination therapies that can re-sensitize resistant cells.

References

-

Wikipedia. Mercaptopurine. [Link]

-

Cancer Care Ontario. mercaptopurine. [Link]

-

Cancer Research UK. Mercaptopurine. [Link]

-

Patsnap Synapse. What is the mechanism of Mercaptopurine?. [Link]

-

Science.gov. mercaptopurine: Topics by Science.gov. [Link]

-

National Center for Biotechnology Information. Mercaptopurine Therapy and TPMT and NUDT15 Genotype. [Link]

-

Blue Shield of California. 2.04.19 Pharmacogenomic and Metabolite Markers for Patients Treated With Thiopurines. [Link]

-

GPnotebook. Mercaptopurine and thiopurine methyltransferase (TPMT). [Link]

-

GenesUnveiled. TPMT. [Link]

-

National Center for Biotechnology Information. Mercaptopurine Therapy and TPMT Genotype. [Link]

-

National Center for Biotechnology Information. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells. [Link]

-

MedlinePlus. Mercaptopurine. [Link]

-

National Center for Biotechnology Information. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]

-

PubMed. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability. [Link]

-

Drugs.com. Mercaptopurine: Package Insert / Prescribing Info / MOA. [Link]

-

PubMed. Hypoxanthine-guanine phosphoribosyl-transferase in childhood leukemia: relation with immunophenotype, in vitro drug resistance and clinical prognosis. [Link]

-

Dove Medical Press. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. [Link]

-

Semantic Scholar. A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms.. [Link]

-

National Center for Biotechnology Information. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase. [Link]

-

PubMed. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells. [Link]

-

Wikipedia. Hypoxanthine-guanine phosphoribosyltransferase. [Link]

-

National Center for Biotechnology Information. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. [Link]

Sources

- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]

- 2. cancerresearchuk.org [cancerresearchuk.org]

- 3. Mercaptopurine: MedlinePlus Drug Information [medlineplus.gov]

- 4. cancercareontario.ca [cancercareontario.ca]

- 5. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 7. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]

- 8. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 9. Conversion of 6-mercaptopurine to 6-thioguanylic acid in L-1210 cells and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. blueshieldca.com [blueshieldca.com]

- 13. gpnotebook.com [gpnotebook.com]

- 14. Hypoxanthine-guanine phosphoribosyl-transferase in childhood leukemia: relation with immunophenotype, in vitro drug resistance and clinical prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] A mechanism of resistance to 6-mercaptopurine: metabolism of hypoxanthine and 6-mercaptopurine by sensitive and resistant neoplasms. | Semantic Scholar [semanticscholar.org]

- 16. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Mercaptopurine Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptopurine disulfide, scientifically known as 6,6'-dithiobis(9H-purine), is a key compound encountered during the synthesis and metabolism of the widely used immunosuppressive and antineoplastic drug, 6-mercaptopurine.[1][2] As a primary impurity and a metabolite, a thorough understanding of its physical and chemical properties is paramount for drug development, quality control, and toxicological assessment. This technical guide provides a comprehensive overview of the known physicochemical characteristics of mercaptopurine disulfide, including its synthesis, structural features, and chemical stability. It also delves into established analytical methodologies for its characterization and discusses its biological context. Where experimental data is not available in the public domain, this guide will highlight areas for future investigation, thereby serving as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Significance of a Disulfide Impurity

6-Mercaptopurine (6-MP) is a cornerstone therapy for acute lymphoblastic leukemia and is also utilized in the management of autoimmune diseases.[3][4] Its mechanism of action involves the intracellular conversion to thioguanine nucleotides, which are subsequently incorporated into DNA and RNA, ultimately leading to cytotoxicity in rapidly dividing cells.[5] The manufacturing and storage of 6-mercaptopurine can lead to the formation of oxidative impurities, with mercaptopurine disulfide being a prominent example.[1] Furthermore, the disulfide can be formed in vivo, contributing to the complex metabolic profile of the parent drug.

The presence of mercaptopurine disulfide in pharmaceutical formulations necessitates a deep understanding of its properties to ensure the safety, efficacy, and stability of the final drug product. This guide is designed to provide a detailed technical resource for scientists and researchers, consolidating the available scientific literature on mercaptopurine disulfide.

Molecular Structure and Identification

Mercaptopurine disulfide is a symmetrical molecule formed by the oxidative coupling of two mercaptopurine molecules via a disulfide bond.

Chemical Structure:

Figure 1: 2D representation of Mercaptopurine Disulfide.

Table 1: Chemical Identifiers [2][5][6]

| Identifier | Value |

| IUPAC Name | 6-(9H-purin-6-yldisulfanyl)-9H-purine |

| Synonyms | 6,6'-Dithiobis(9H-purine), Bis(6-purinyl) disulfide |

| CAS Number | 49808-20-0 |

| Molecular Formula | C₁₀H₆N₈S₂ |

| Molecular Weight | 302.34 g/mol |

| InChI Key | ULNKLXSTZWVSJH-UHFFFAOYSA-N |

Physical Properties

The physical properties of mercaptopurine disulfide are crucial for its handling, formulation, and analytical characterization.

Table 2: Physical Properties of Mercaptopurine Disulfide

| Property | Value | Reference(s) |

| Appearance | Yellow to dark yellow solid | [1][2] |

| Melting Point | >300 °C | [7] |

| Solubility | Data not available in quantitative terms. Recrystallized from 85% ethanol, suggesting some solubility. | [8] |

| pKa | Data not available. |

Expert Insight: The high melting point suggests a stable crystalline lattice. The lack of quantitative solubility data is a significant knowledge gap. Researchers should experimentally determine the solubility in a range of pharmaceutically relevant solvents (water, ethanol, DMSO, buffers at different pH) to aid in formulation development and bioanalytical method design. The pKa values are also critical for understanding its behavior in physiological environments and for developing robust analytical methods. Predictive models could offer initial estimates, but experimental determination is necessary for definitive characterization.

Chemical Properties and Stability

The chemical stability of mercaptopurine disulfide is a critical quality attribute, impacting the shelf-life of 6-mercaptopurine drug products and its fate in biological systems.

Synthesis

Mercaptopurine disulfide is typically synthesized by the oxidation of 6-mercaptopurine. A common laboratory-scale synthesis involves the use of iodine as an oxidizing agent.[8]

Experimental Protocol: Synthesis of Mercaptopurine Disulfide [8]

-

Dissolution: Dissolve 1.0 g of 6-mercaptopurine in 600 cm³ of hot phosphate buffer (pH 7.6).

-

Oxidation: While stirring constantly, add 6 cm³ of an aqueous solution of iodine (0.0032 mol) over a period of 5 minutes.

-

Precipitation and Isolation: A precipitate of mercaptopurine disulfide will form. Filter the precipitate.

-

Washing: Wash the collected solid with water until the filtrate is free of buffer components.

-

Recrystallization: Recrystallize the crude product from 85% ethanol to obtain purified mercaptopurine disulfide.

Causality Behind Experimental Choices: The use of a buffered solution at a slightly alkaline pH (7.6) helps to deprotonate the thiol group of 6-mercaptopurine, forming the more nucleophilic thiolate anion, which is readily oxidized by iodine. The recrystallization step is crucial for removing unreacted starting material and any potential side products, ensuring the purity of the final compound.

Figure 2: Synthesis workflow for Mercaptopurine Disulfide.

Chemical Stability and Degradation

Mercaptopurine disulfide can undergo degradation, particularly in aqueous solutions. Its stability is influenced by pH and the presence of other chemical species.

Degradation Pathway:

Studies have shown that mercaptopurine disulfide can undergo a disproportionation reaction to form 6-mercaptopurine and purine-6-sulfinic acid.[8] The latter can be further oxidized to purine-6-sulfonic acid.

Figure 3: Proposed degradation pathway of Mercaptopurine Disulfide.

Kinetic Studies:

A study by Jelińska (1999) investigated the decomposition of mercaptopurine disulfide at 308 K in both acidic (0.1 M HCl in 1:1 methanol/water) and basic (0.1 M NaOH in 1:1 methanol/water) conditions.[8] The decomposition was found to follow first-order kinetics. In the basic solution, the decomposition to 6-mercaptopurine was reportedly too rapid to be accurately measured under the experimental conditions.[8]

Expert Insight: The instability of the disulfide bond, especially under basic conditions, is a critical consideration for formulation development. The formation of 6-mercaptopurine as a degradant means that the purity of a mercaptopurine disulfide standard can change over time. Forced degradation studies under a range of pH, temperature, and oxidative stress conditions are recommended to fully characterize the degradation profile and identify all potential degradants. This information is essential for developing stability-indicating analytical methods.

Analytical Characterization

A suite of analytical techniques is necessary for the comprehensive characterization of mercaptopurine disulfide.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for the analysis of mercaptopurine and its related substances, including the disulfide.

Experimental Protocol: HPLC Analysis of Mercaptopurine Disulfide Decomposition [8]

-

Instrumentation: A high-performance liquid chromatograph with a UV detector.

-

Stationary Phase: Silica gel chemically bound to octadecylsilane (RP-18), 5 µm particle size.

-

Mobile Phase: A mixture of methanol, potassium dihydrophosphate (0.5 mol/dm³), acetic acid (1.05 kg/dm ³), and water in a ratio of 300:40:5, adjusted to a final volume of 1000 with water.

-

Flow Rate: 1.5 cm³/min.

-

Detection Wavelength: 289 nm for mercaptopurine disulfide and 323 nm for 6-mercaptopurine.

-

Internal Standard: Theophylline.

Self-Validating System: The use of an internal standard like theophylline helps to control for variations in injection volume and detector response, making the method more robust and self-validating. The distinct detection wavelengths for the disulfide and its primary degradant, 6-mercaptopurine, allow for simultaneous monitoring of both species, providing a clear picture of the degradation kinetics.

Spectroscopic Methods

While specific, publicly available spectra for mercaptopurine disulfide are scarce, the following techniques are essential for its structural elucidation and characterization.

-

UV-Vis Spectrophotometry: As indicated by the HPLC method, mercaptopurine disulfide has a UV absorbance maximum around 289 nm.[8] This property is useful for its detection and quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive structural information. The symmetrical nature of the molecule would be reflected in the number of unique signals. Researchers synthesizing or isolating this compound should acquire and publish this data to fill the current knowledge gap.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and for structural elucidation through fragmentation analysis. The disulfide bond is a key structural feature that would influence the fragmentation pattern.

Expert Insight: The lack of publicly available NMR and MS data for mercaptopurine disulfide is a significant limitation for researchers. It is highly recommended that any future studies involving the synthesis or isolation of this compound include a comprehensive spectroscopic characterization and make this data publicly accessible through databases or publications.

Biological Context and Activity

Mercaptopurine disulfide is primarily considered an impurity of 6-mercaptopurine.[1] Its own biological activity is not well-characterized.

Cytotoxicity:

While extensive data exists for the cytotoxicity of 6-mercaptopurine and its active metabolites,[9][10][11] there is a lack of direct studies on the in vitro or in vivo cytotoxicity of mercaptopurine disulfide. However, it is plausible that the disulfide could be reduced back to 6-mercaptopurine in the intracellular environment, which is rich in reducing agents like glutathione. If this reduction occurs, the disulfide could act as a prodrug, releasing the active 6-mercaptopurine.

Figure 4: Plausible intracellular reduction of Mercaptopurine Disulfide.

Expert Insight: The potential for in vivo reduction of mercaptopurine disulfide to the active drug warrants further investigation. Cytotoxicity studies on various cancer cell lines, both in the presence and absence of reducing agents, would elucidate whether the disulfide has intrinsic activity or acts solely as a prodrug. Such studies are crucial for a complete toxicological assessment of this impurity.

Conclusion and Future Directions

Mercaptopurine disulfide is a chemically significant species in the context of the pharmaceutical drug 6-mercaptopurine. This guide has consolidated the available information on its physical and chemical properties, highlighting both what is known and where critical data is lacking. The provided synthesis and analytical protocols offer a practical foundation for researchers working with this compound.

Future research should prioritize the experimental determination of key physicochemical parameters, including solubility in various solvents and pKa values. A comprehensive spectroscopic characterization (NMR, MS) is also urgently needed. Furthermore, studies into the direct biological activity and toxicological profile of mercaptopurine disulfide are essential for a complete understanding of its impact on the safety and efficacy of 6-mercaptopurine therapy.

References

-

ANTIPROLIFERATIVE ACTIVITY OF NEW DERIVATIVE OF 6-MERCAPTOPURINE (6MP), 1-ETHYL 3-((7 H-PURINE-6-YL) DISULFANYL) - Society For Science and Nature. (n.d.). Retrieved January 15, 2026, from [Link]

-

Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide. (1999). Journal of Experimental & Clinical Cancer Research, 18(3), 417-24. Retrieved from [Link]

-

Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. (2024). Science Alert. Retrieved from [Link]

-

6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Three Faces of Mercaptopurine Cytotoxicity In Vitro: Methylation, Nucleotide Homeostasis, and Deoxythioguanosine in DNA. (2018). Molecular Pharmacology, 94(2), 855-864. Retrieved from [Link]

-

mercaptopurine: Topics by Science.gov. (n.d.). Retrieved January 15, 2026, from [Link]

-

mercaptopurine - Cancer Care Ontario. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mercaptopurine: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, December 11). Retrieved January 15, 2026, from [Link]

-

Toxicity Evaluation of 6-Mercaptopurine Using Accelerated Cytotoxicity Mechanism Screening (ACMS) techniques. (n.d.). SBMU journals. Retrieved January 15, 2026, from [Link]

-

Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The clinical pharmacology of 6-mercaptopurine. (n.d.). Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Mercaptopurine disulfide | C10H6N8S2 | CID 471826 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Jelińska, A. (1999). CHROMATOGRAPHIC AND SPECTROPHOTOMETRIC METHODS IN DETERMINATION OF KINETICS OF 6-MERCAPTOPURINE DISULFIDE DISTRIBUTION. Acta Poloniae Pharmaceutica - Drug Research, 56(4), 279-282. Retrieved from [Link]

-

MERCAPTOPURINE DISULFIDE - precisionFDA. (n.d.). Retrieved January 15, 2026, from [Link]

-

pH profiles indicative of rate-limiting nucleophilic displacement in thioltransferase catalysis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Crystal structures of five 6-mercaptopurine derivatives. (2016). Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 307-313. Retrieved from [Link]

-

Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia. (2021). Dove Medical Press. Retrieved from [Link]

-

Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. (2021). MDPI. Retrieved from [Link]

-

Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

6-Mercaptopurine monohydrate, 25 g - MP Biomedicals. (n.d.). Retrieved January 15, 2026, from [Link]

-

Mercaptopurine - StatPearls - NCBI Bookshelf. (2023, May 22). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). ResearchGate. Retrieved from [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Comparison of 1H-NMR and 13C-NMR | PPTX - Slideshare. (n.d.). Retrieved January 15, 2026, from [Link]

-

Determination of urinary 6-mercaptopurine and three of its metabolites by HPLC-UV coupled with the iodine-azide reaction | Request PDF. (2013). ResearchGate. Retrieved from [Link]

-

Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Structure of Mercaptopurine. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Copy of 1H NMR and 13C NMR spectra - The Royal Society of Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]

-

(PDF) Design and Synthesis of 9-Dialkylamino-6-[(1H-1,2,3-triazol-4-yl)methoxy]-9H-purines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Product Class 17: Purines. (n.d.). Science of Synthesis. Retrieved from [Link]

-

Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

Dithiobis[alpha-(1-formyl-2-hydroxyethoxy)-9h-purine-9-acetaldehyde]. (n.d.). NIST WebBook. Retrieved from [Link]

-

6-Mercaptopurine-d3 | C5H6N4S | CID 169449575 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Reliable and Accurate Prediction of Single Residue pKa Values Through Free Energy Perturbation Calculations | ChemRxiv. (n.d.). Retrieved January 15, 2026, from [Link]

-

Chemical Properties of 9H-Purine (CAS 120-73-0) - Cheméo. (n.d.). Retrieved January 15, 2026, from [Link]

-

CAS No : 49808-20-0 | Product Name : 6-Mercaptopurine Disulfide | Pharmaffiliates. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. 6-Mercaptopurine CAS#: 50-44-2 [m.chemicalbook.com]

- 2. 6-Mercaptopurine Disulfide | CymitQuimica [cymitquimica.com]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. Three Faces of Mercaptopurine Cytotoxicity In Vitro: Methylation, Nucleotide Homeostasis, and Deoxythioguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mpbio.com [mpbio.com]

- 8. scielo.br [scielo.br]

- 9. scienceandnature.org [scienceandnature.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Demonstration of enzymatic activity converting azathioprine to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Mercaptopurine Disulfide: A Technical Guide for Researchers

Abstract

Mercaptopurine (6-MP) is a cornerstone therapeutic agent in the management of acute lymphoblastic leukemia and autoimmune disorders. Its clinical efficacy is, however, accompanied by a range of toxicities. This has driven the exploration of derivatives and prodrugs to enhance its therapeutic index. Mercaptopurine disulfide, the oxidized dimer of 6-MP, represents a structurally simple yet intriguing derivative. This technical guide provides an in-depth analysis of the known and inferred biological activities of mercaptopurine disulfide (6,6'-dithiodipurine). Drawing upon studies of related disulfide-containing purine analogs, we elucidate its probable mechanism of action as a prodrug, its cytotoxic potential, and the underlying biochemical pathways governing its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry.

Introduction: The Clinical Significance of Mercaptopurine

6-Mercaptopurine (6-MP) is a purine analog that functions as an antimetabolite, primarily by interfering with DNA synthesis.[1][2] Its cytotoxic and immunosuppressive effects have established it as a critical component in the treatment of acute lymphoblastic leukemia and as a therapeutic option for autoimmune conditions such as Crohn's disease and ulcerative colitis.[1] The mechanism of action of 6-MP is well-characterized; following intracellular conversion to its active metabolite, thioinosine monophosphate (TIMP), it inhibits multiple enzymes involved in de novo purine biosynthesis.[2] This disruption of purine metabolism ultimately leads to the inhibition of DNA and RNA synthesis, inducing cell cycle arrest and apoptosis in rapidly proliferating cells.[3]

Despite its therapeutic success, the clinical utility of 6-MP is often limited by its variable oral bioavailability and a spectrum of adverse effects, including myelosuppression and hepatotoxicity.[2] These limitations have spurred investigations into novel derivatives and delivery systems to improve its pharmacological profile.

Mercaptopurine Disulfide: A Dimeric Derivative with Prodrug Potential

Mercaptopurine disulfide, chemically known as 6,6'-dithiodipurine, is the oxidized dimer of 6-mercaptopurine. While it can be considered an impurity in 6-MP preparations, its chemical structure suggests a potential role as a prodrug. The disulfide bond is a key feature, as it is susceptible to cleavage under the reducing conditions found within the intracellular environment, which is rich in thiols like glutathione (GSH).[4]

Proposed Mechanism of Action: Reductive Cleavage and Intracellular Activation

The central hypothesis for the biological activity of mercaptopurine disulfide is its function as a prodrug that releases two molecules of 6-mercaptopurine upon intracellular reduction. The significantly higher concentration of glutathione in the cytoplasm of cells, particularly in tumor cells, provides a favorable environment for the reductive cleavage of the disulfide bond.[4]

This proposed mechanism is supported by studies on other disulfide-containing derivatives of thiopurines. For instance, decyl and phenyl disulfide derivatives of 6-mercaptopurine have demonstrated significant cytotoxicity and an ability to deplete cellular glutathione levels.[5] Furthermore, a novel synthesized derivative of 6-MP containing a disulfide linkage exhibited enhanced cytotoxicity compared to the parent drug, with the active form being released by intracellular thiols.[4]

The following diagram illustrates the proposed intracellular activation of mercaptopurine disulfide:

Figure 1: Proposed mechanism of intracellular activation of mercaptopurine disulfide.

Biological Activities of Mercaptopurine Disulfide and Related Analogs

Direct experimental data on the biological activities of 6,6'-dithiodipurine are limited. However, insights can be gleaned from studies on structurally related disulfide-containing purine derivatives.

Cytotoxic Activity

Studies on disulfide derivatives of 6-mercaptopurine suggest that the disulfide moiety can enhance cytotoxic activity compared to the parent compound. A study on a newly synthesized disulfide derivative of 6-MP demonstrated greater cytotoxicity against a panel of 60 human cancer cell lines than 6-MP itself, with the exception of leukemia cell lines.[4] The increased lipophilicity of the disulfide derivative may facilitate its cellular uptake, leading to higher intracellular concentrations of the active 6-MP upon reduction.

Table 1: Comparative Cytotoxicity (GI50) of a 6-MP Disulfide Derivative and 6-MP in Select Cancer Cell Lines

| Cell Line Histotype | Median GI50 of 6-MP (µM) | Median GI50 of Disulfide Derivative (µM) |

| Breast Cancer | >100 | 3.03 |

| Colon Cancer | >100 | 4.16 |

| Renal Cancer | >100 | 3.29 |

| Non-Small Cell Lung Cancer | >100 | 4.87 |

| Melanoma | >100 | 4.16 |

Data adapted from a study on a novel disulfide derivative of 6-mercaptopurine.[4] The derivative showed increased potency in several solid tumor cell lines.

Another study investigating decyl and phenyl disulfide derivatives of 6-mercaptopurine found them to be significantly more toxic than 6-thioguanine to EMT6 murine tumor cells.[5] This enhanced cytotoxicity was associated with the depletion of cellular glutathione.[5]

Immunosuppressive Activity

While direct evidence for the immunosuppressive activity of mercaptopurine disulfide is lacking, it is reasonable to infer that it would possess such properties due to its conversion to 6-mercaptopurine. 6-MP is a well-established immunosuppressant that inhibits the proliferation of lymphocytes.[6] Therefore, by acting as a prodrug of 6-MP, mercaptopurine disulfide would be expected to indirectly exert immunosuppressive effects. The sustained intracellular release of 6-MP from the disulfide could potentially offer a more prolonged immunosuppressive action.

Experimental Protocols for Evaluating Biological Activity

To further elucidate the biological activity of mercaptopurine disulfide, a series of in vitro and in vivo experiments are warranted.

In Vitro Cytotoxicity Assay

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to determine the cytotoxic effects of mercaptopurine disulfide on various cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture selected cancer cell lines (e.g., leukemia, breast, colon) in appropriate media and conditions until they reach logarithmic growth phase.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-